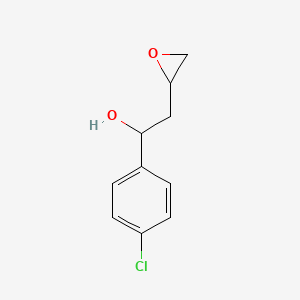![molecular formula C8H10N4O2 B13159476 [4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
[4-(N'-Hydroxycarbamimidoyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(N’-Hydroxycarbamimidoyl)phenyl]urea: is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea typically involves the reaction of 4-isocyanatophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(N’-Hydroxycarbamimidoyl)phenyl]urea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mécanisme D'action
The mechanism of action of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
[4-(N’-Hydroxycarbamimidoyl)phenyl]boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a urea group.
Diethyl (5-Benzyl-2-(4-(N’-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate: This compound contains both amidoxime and phosphonyl functional groups and is studied for its antiparasitic properties.
Uniqueness: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is unique due to its urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from similar compounds.
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(12-14)5-1-3-6(4-2-5)11-8(10)13/h1-4,14H,(H2,9,12)(H3,10,11,13) |
Clé InChI |
LIXNCCCXFDABSG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N/O)/N)NC(=O)N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


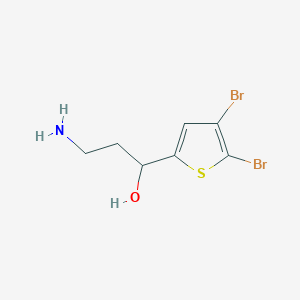
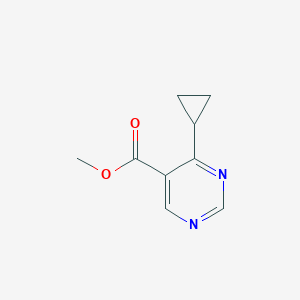
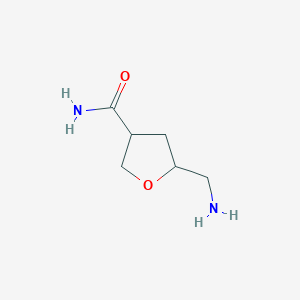
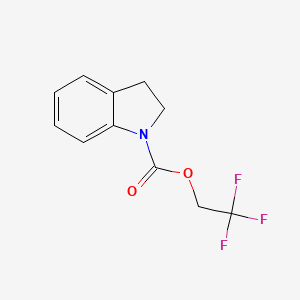
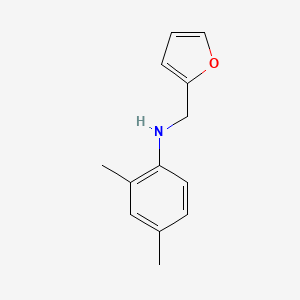
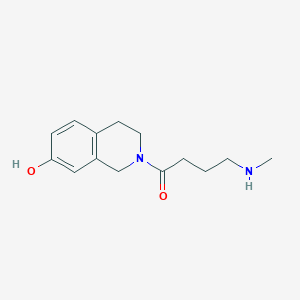
![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
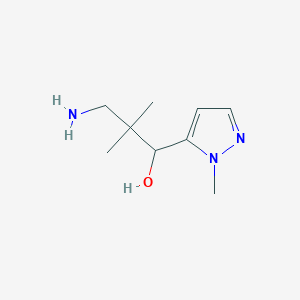
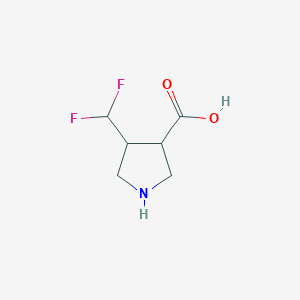
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
